molecular formula C10H13FN6O6S B1677034 Nucleocidin CAS No. 24751-69-7

Nucleocidin

Cat. No.: B1677034
CAS No.: 24751-69-7
M. Wt: 364.31 g/mol
InChI Key: LTBCQBSAWAZBDF-UHFFFAOYSA-N
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Description

Nucleocidin is an antibiotic produced by the soil bacterium Streptomyces calvus. It is one of the rare natural products containing fluorine, specifically at the 4′-position of its ribose ring. Discovered in 1956, this compound has shown antimicrobial and antitrypanosomal activities, although it is toxic to mammals .

Future Directions

The history and development of 4′-fluoro-nucleosides, which have their origin in the discovery of the rare fluorine-containing natural product nucleocidin, is discussed in this review . This compound has played a role in inspiring the exploration of 4′-fluoro-nucleosides as a privileged motif for nucleoside-based therapeutics . This could guide future research on organofluorine formation .

Preparation Methods

Nucleocidin can be synthesized through various routes. One method involves the biosynthesis in Streptomyces calvus, where the this compound biosynthetic gene cluster has been identified. The gene nucPNP, encoding a putative purine nucleoside phosphorylase, is essential for this compound production. In vitro assays have shown that NucPNP produces adenine from methylthioadenosine and adenosine, which is then converted to AMP by the enzyme NucV .

Chemical Reactions Analysis

Nucleocidin undergoes several types of chemical reactions, including substitution and fluorination. The fluorine atom at the 4′-position of the ribose ring is introduced through a unique enzymatic fluorination process. Common reagents used in these reactions include methylthioadenosine and adenosine, with reaction conditions typically involving room temperature and specific buffer solutions .

Mechanism of Action

Nucleocidin exerts its effects by inhibiting protein synthesis. Its structural similarity to puromycin suggests that it might inhibit protein synthesis in vivo. Investigations have revealed that this compound is an extremely potent inhibitor of protein synthesis in cell-free systems .

Comparison with Similar Compounds

Nucleocidin is unique among fluorine-containing natural products due to its specific fluorination at the 4′-position of the ribose ring. Similar compounds include:

This compound’s unique enzymatic fluorination process and its specific fluorination at the 4′-position distinguish it from other fluorinated compounds.

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBCQBSAWAZBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319095
Record name Nucleocidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24751-69-7
Record name Nucleocidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24751-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nucleocidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nucleocidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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